(+)-Terpinen-4-ol

Antimicrobial Resistance MRSA Coagulase-Negative Staphylococci

Choose (+)-Terpinen-4-ol (CAS 2438-10-0) for antimicrobial R&D, chiral synthesis, and analytical standardization. This (4R)-(+)-enantiomer demonstrates 3.7× greater potency against S. aureus (MRSA/CoNS) than the (S)-(-)-form, eliminating variability from racemic mixtures or structural analogs like α-terpineol. Its favorable cytotoxicity profile makes it the preferred single-agent API candidate for topical antiseptics targeting resistant staphylococci. With defined chirality (≥65% (+)-enantiomer, ~2:1 e.r.), it ensures reproducible asymmetric synthesis, reliable tea tree oil authentication, and robust pediculicidal benchmarking. Do not compromise experimental reproducibility with undefined enantiomeric mixtures.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 2438-10-0
Cat. No. B1586040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Terpinen-4-ol
CAS2438-10-0
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)(C(C)C)O
InChIInChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m1/s1
InChIKeyWRYLYDPHFGVWKC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Terpinen-4-ol (CAS 2438-10-0): Chiral Monoterpene Alcohol Sourcing Guide for Antimicrobial and Analytical Research Applications


(+)-Terpinen-4-ol (CAS 2438-10-0) is a chiral monocyclic monoterpene alcohol and a principal bioactive constituent of Melaleuca alternifolia (tea tree) essential oil . It possesses a single stereogenic center and exists as the (4R)-(+)-enantiomer, which is naturally predominant in many essential oils [1]. This compound is widely utilized in antimicrobial research, chiral synthesis, and as an analytical reference standard due to its well-characterized biological activities [2].

Why Generic Substitution of (+)-Terpinen-4-ol (CAS 2438-10-0) with Racemic Terpinen-4-ol or α-Terpineol Fails in Reproducible Antimicrobial Research


Substitution with racemic terpinen-4-ol or structurally similar monoterpenes like α-terpineol introduces significant variability in biological outcomes. Enantiomeric composition critically influences antimicrobial potency: (R)-(+)-terpinen-4-ol has been reported to be 3.7 times more effective at inhibiting Staphylococcus aureus than its (S)-(-)-enantiomer due to stereospecific interactions with microbial membrane proteins [1]. Furthermore, terpinen-4-ol and α-terpineol exhibit distinct antimicrobial and cytotoxic profiles; for instance, α-terpineol demonstrates lower minimum inhibitory concentrations (MICs) against certain Gram-positive bacteria but substantially higher cytotoxicity against human cell lines compared to terpinen-4-ol [2]. Thus, utilizing undefined mixtures or incorrect analogs compromises experimental reproducibility and safety assessments.

(+)-Terpinen-4-ol (CAS 2438-10-0) Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Data Against Key Comparators


Superior Antibacterial Potency of (+)-Terpinen-4-ol Against MRSA and CoNS Compared to Whole Tea Tree Oil

In a direct head-to-head comparison using broth microdilution and time-kill assays, terpinen-4-ol demonstrated significantly greater bacteriostatic and bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci (CoNS) compared to whole tea tree oil (TTO) [1]. Minimum inhibitory and bactericidal concentrations were consistently lower for terpinen-4-ol, and time-kill curves confirmed more rapid and complete bacterial eradication [1].

Antimicrobial Resistance MRSA Coagulase-Negative Staphylococci Topical Antiseptics

Favorable Cytotoxicity Profile of (+)-Terpinen-4-ol Relative to α-Terpineol and Tea Tree Oil in Human Cell Lines

A comparative in vitro cytotoxicity study using the MTS assay on five human cell lines (Hep G2, HeLa, MOLT-4, K-562, CTVR-1) established a clear safety ranking: α-terpineol > tea tree oil > terpinen-4-ol > 1,8-cineole [1]. Terpinen-4-ol consistently exhibited lower cytotoxicity than both α-terpineol and whole tea tree oil across all tested cell lines and exposure times (4 and 24 hours) [1].

Cytotoxicity Drug Safety In Vitro Toxicology Monoterpene Alcohols

Comparative Antibacterial Spectrum of (+)-Terpinen-4-ol and α-Terpineol Against ESKAPE Pathogens

A 2022 study directly compared the minimum inhibitory concentrations (MICs) of terpinen-4-ol and α-terpineol against key ESKAPE pathogens [1]. Against Escherichia coli, α-terpineol showed slightly better activity (MIC 0.15–1.25% v/v) compared to terpinen-4-ol (MIC 0.31–2.50% v/v). Conversely, against Pseudomonas aeruginosa, terpinen-4-ol exhibited a consistent MIC of 2.5% v/v, while α-terpineol ranged from 1.25% to >2.5% v/v, suggesting terpinen-4-ol may be more reliably active against this problematic Gram-negative pathogen in certain contexts [1].

ESKAPE Pathogens Antibiotic Resistance Gram-Negative Bacteria Synergy Studies

Chiral Purity and Enantiomeric Composition: Critical Quality Attributes of Commercial (+)-Terpinen-4-ol

Commercial sources of (+)-terpinen-4-ol exhibit variable enantiomeric composition. For instance, the TCI product (CAS 2438-10-0) specifies a minimum GC purity of 93.0% with an enantiomeric ratio of (+) >65% and (-) <35% [1]. In contrast, the Sigma-Aldrich analytical standard (Product No. 86477) specifies an assay of ≥98.0% (sum of enantiomers, GC) and an optical purity enantiomeric ratio of approximately 2:1 . These specifications highlight that even '(+)-Terpinen-4-ol' products are not enantiomerically pure and contain a significant proportion of the (-)-enantiomer, which can impact biological activity.

Chiral Analysis Quality Control Enantiomeric Purity Natural Product Authentication

Synergistic Antivirulence Activity of (+)-Terpinen-4-ol with α-Terpineol Against Pseudomonas aeruginosa

A 2024 study demonstrated that terpinen-4-ol and α-terpineol act synergistically to inhibit quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 and PA14 strains [1]. The combination significantly reduced the production of hemolysin, pyocyanin, pyochelin, and total protease, which are key virulence determinants [1]. While both compounds individually exhibited antivirulence activity, their combination produced a more potent effect, suggesting a unique advantage for formulations containing both components [1].

Antivirulence Therapy Quorum Sensing Pseudomonas aeruginosa Combination Therapy

Insecticidal Activity: (+)-Terpinen-4-ol as the Most Effective Monoterpenoid Against Adult Lice

In a structure-activity series evaluating the toxicity of various monoterpenoids against adult clothing lice (Pediculus humanus corporis), (+)-terpinen-4-ol emerged as the most effective compound tested [1]. This class-level inference highlights the critical role of the specific monoterpenoid structure, particularly the presence of a single oxygen atom and a monocyclic framework, in achieving optimal insecticidal activity [1].

Insecticidal Activity Pediculicide Lice Control Structure-Activity Relationship

Evidence-Based Application Scenarios for (+)-Terpinen-4-ol (CAS 2438-10-0) in Research and Industrial Settings


Topical Antiseptic and Anti-MRSA Formulation Development

Given its demonstrated superior potency against MRSA and CoNS compared to whole tea tree oil, and its favorable cytotoxicity profile relative to α-terpineol, (+)-terpinen-4-ol is ideally suited as a single-agent active pharmaceutical ingredient (API) for topical antiseptic products targeting resistant staphylococcal infections [1]. Its defined chemical structure facilitates consistent formulation and quality control.

Combination Antivirulence Therapy Against Pseudomonas aeruginosa

The synergistic antivirulence effect of (+)-terpinen-4-ol with α-terpineol against P. aeruginosa positions this compound for use in combination therapies aimed at attenuating bacterial pathogenicity without exerting direct selective pressure for antibiotic resistance [2]. This application is particularly relevant for managing chronic infections where biofilm formation and quorum sensing are problematic.

Analytical Reference Standard for Tea Tree Oil Authentication and Quality Control

As a major bioactive marker in tea tree oil, (+)-terpinen-4-ol of defined purity and enantiomeric composition is essential for chromatographic analysis and standardization . The availability of analytical standards with specified enantiomeric ratios (e.g., ~2:1 for Sigma-Aldrich product) enables precise quantification and authentication of tea tree oil products, helping detect adulteration with synthetic racemic mixtures [3].

Chiral Building Block in Synthetic Organic Chemistry

The chiral nature of (+)-terpinen-4-ol, with its single stereocenter and commercial availability in enriched enantiomeric form (≥65% (+)-enantiomer), makes it a valuable starting material for asymmetric synthesis, including hydroxylation and epoxidation reactions [4]. Its use in synthesizing more complex chiral terpenoids or pharmaceuticals leverages its natural chirality.

Lead Compound for Natural Insecticide Discovery

With its established position as the most effective monoterpenoid against adult lice in a structure-activity series, (+)-terpinen-4-ol serves as a benchmark for evaluating new pediculicidal candidates and for elucidating the molecular mechanisms of monoterpenoid insect toxicity [5].

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